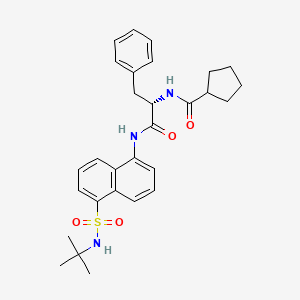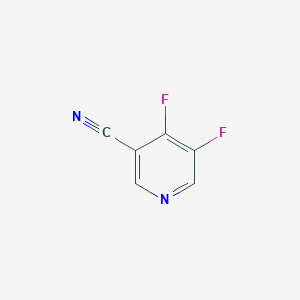![molecular formula C17H21N3O2 B15222829 tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group attached to a 3-aminopropanoate backbone, with a bipyridine moiety at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with a suitable partner under palladium-catalyzed conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester can be introduced by reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or using tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods
Industrial production of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets through its bipyridine moiety, which can coordinate with metal ions. This coordination can influence various biochemical pathways and catalytic processes. The tert-butyl ester group provides stability and can be hydrolyzed under acidic conditions to release the active compound.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the amino group and the propanoate backbone.
2,2’-Bipyridin-6-yl tert-butyl nitroxide: Contains a nitroxide group instead of an amino group.
Uniqueness
tert-Butyl 3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to its combination of a bipyridine moiety with an amino group and a tert-butyl ester, providing a versatile scaffold for various applications in coordination chemistry, catalysis, and materials science.
特性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3 |
InChIキー |
BVUCZLAYXSBCRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)





![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)


![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
